N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea
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Overview
Description
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea typically involves the reaction of 4-(dodecyloxy)aniline with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While detailed industrial production methods for N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the purity and consistency of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The hydroxyurea moiety is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, the dodecyloxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Dodecyloxyphenyl)acetamide: Similar in structure but with an acetamide group instead of hydroxyurea.
4-(Dodecyloxy)aniline: Lacks the hydroxyurea moiety, making it less reactive in certain biological contexts.
Uniqueness
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea stands out due to its combination of the dodecyloxy group and hydroxyurea moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
188685-76-9 |
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Molecular Formula |
C19H32N2O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-dodecoxyphenyl)-3-hydroxyurea |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-24-18-14-12-17(13-15-18)20-19(22)21-23/h12-15,23H,2-11,16H2,1H3,(H2,20,21,22) |
InChI Key |
FQVBNYDTWGUIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NO |
Origin of Product |
United States |
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